5-Chloro-2-fluoro-1-methyl-3-nitrobenzene
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Overview
Description
5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2. It is characterized by the presence of chloro, fluoro, methyl, and nitro groups attached to a benzene ring. This compound is used as a building block in various chemical syntheses and has applications in research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene typically involves aromatic substitution reactions. One common method is the nitration of 2-fluoro-1-methylbenzene, followed by chlorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The subsequent chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or hydroxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Aromatic Substitution: Reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or phenols.
Reduction: Formation of 5-chloro-2-fluoro-1-methyl-3-aminobenzene.
Electrophilic Aromatic Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The chloro and fluoro groups can also participate in halogen bonding, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-chloro-1-methyl-3-nitrobenzene
- 4-Fluoro-2-chloro-1-methyl-3-nitrobenzene
- 5-Chloro-2-fluoro-1-methyl-4-nitrobenzene
Uniqueness
5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloro-2-fluoro-1-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGXSTAAGRZCPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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